Dehydroeffusol

Descripción

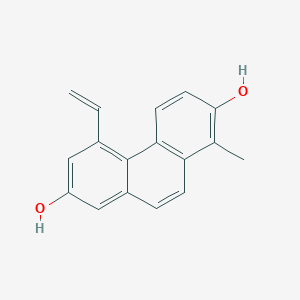

Structure

3D Structure

Propiedades

IUPAC Name |

5-ethenyl-1-methylphenanthrene-2,7-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-3-11-8-13(18)9-12-4-5-14-10(2)16(19)7-6-15(14)17(11)12/h3-9,18-19H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSPKCPIRDPBQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=CC3=CC(=CC(=C32)C=C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415709 |

Source

|

| Record name | 5-Ethenyl-1-methylphenanthrene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137319-34-7 |

Source

|

| Record name | 5-Ethenyl-1-methyl-2,7-phenanthrenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137319-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethenyl-1-methylphenanthrene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dehydroeffusol: A Comprehensive Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroeffusol (DHE), a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus, has emerged as a promising natural product with potent anti-cancer activities. Extensive research has demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and impede metastasis in various cancer types, including gastric, non-small cell lung, and neuroblastoma cancers. This technical guide provides an in-depth overview of the molecular mechanisms underlying DHE's anticancer effects, with a focus on its impact on key signaling pathways, supported by quantitative data and detailed experimental protocols.

Cytotoxicity and Antiproliferative Effects

Dehydroeffusol exhibits significant cytotoxic and antiproliferative effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in various studies.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Citation |

| AGS | Gastric Cancer | 32.9 | Alamar Blue Assay (48 hrs) | [1] |

| SGC-7901 | Gastric Cancer | 35.9 | Alamar Blue Assay (48 hrs) | [2] |

| A549 | Non-Small Cell Lung Cancer | Not explicitly quantified in the provided results. | Cell Viability Assay | [3][4] |

| Neuroblastoma Cells (e.g., SH-SY5Y) | Neuroblastoma | Dose-dependent inhibition observed, but specific IC50 not provided in the search results. | Cell Viability Assay | [5] |

Core Mechanisms of Action: Signaling Pathway Modulation

Dehydroeffusol exerts its anti-cancer effects by modulating multiple critical signaling pathways involved in cancer cell survival, proliferation, and metastasis.

Induction of Endoplasmic Reticulum (ER) Stress

A primary mechanism of DHE's action is the induction of tumor-suppressive endoplasmic reticulum (ER) stress. This leads to the activation of the unfolded protein response (UPR), a cellular stress response that can ultimately trigger apoptosis.

-

Key Molecular Events:

-

Upregulation of ATF4 and DDIT3 (CHOP): DHE treatment leads to a significant increase in the expression of Activating Transcription Factor 4 (ATF4) and DNA Damage-Inducible Transcript 3 (DDIT3), also known as C/EBP homologous protein (CHOP). These are key transcription factors in the PERK arm of the UPR that promote apoptosis under prolonged ER stress.

-

Downregulation of GRP78: Concurrently, DHE suppresses the expression of the 78 kDa glucose-regulated protein (GRP78), a central regulator of ER stress that promotes cell survival.

-

Inhibition of the Wnt/β-catenin Signaling Pathway

In non-small cell lung cancer (NSCLC) cells, DHE has been shown to inhibit the hypoxia-induced activation of the Wnt/β-catenin pathway, a critical signaling cascade implicated in cancer cell proliferation, migration, and epithelial-mesenchymal transition (EMT).

-

Key Molecular Events:

-

Downregulation of β-catenin, cyclin D1, and c-myc: DHE treatment mitigates the hypoxia-induced increase in the protein levels of β-catenin, cyclin D1, and c-myc in a dose-dependent manner. The Wnt/β-catenin pathway is known to regulate the transcription of target genes like cyclin D1 and c-myc, which are crucial for cell cycle progression and proliferation.

-

Suppression of Hedgehog and Akt/mTOR Signaling Pathways

In neuroblastoma cells, DHE has been demonstrated to inhibit cell viability and EMT by suppressing both the Hedgehog (Hh) and the Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathways.

-

Key Molecular Events:

-

Hedgehog Pathway Inhibition: The Hedgehog pathway is crucial for embryonic development and its aberrant activation is implicated in several cancers. DHE's inhibitory effect on this pathway contributes to its anti-neuroblastoma activity.

-

Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. DHE's suppression of this pathway further underscores its potent anti-cancer properties.

-

Effects on Cancer Cell Behavior

Inhibition of Vasculogenic Mimicry

Dehydroeffusol effectively inhibits vasculogenic mimicry (VM), the process by which aggressive cancer cells form vessel-like networks, in human gastric cancer cells. This is a critical mechanism for tumor growth and metastasis.

-

Key Molecular Events:

-

Downregulation of VE-cadherin and MMP2: DHE significantly decreases the expression of VE-cadherin, a key molecule in cell-cell adhesion and VM, and Matrix Metalloproteinase-2 (MMP2), an enzyme involved in extracellular matrix degradation and invasion.

-

Inhibition of Cell Migration and Invasion

Across multiple cancer cell types, DHE has been shown to suppress cell migration and invasion, key processes in metastasis.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., A549, SH-SY5Y) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Dehydroeffusol (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dehydroeffusol inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dehydroeffusol inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dehydroeffusol inhibits viability and epithelial-mesenchymal transition through the Hedgehog and Akt/mTOR signaling pathways in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydroeffusol: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroeffusol, a phenanthrene (B1679779) compound, has emerged as a molecule of significant interest in phytochemical and pharmacological research. Primarily isolated from the medicinal herb Juncus effusus, commonly known as the soft rush, this natural product has demonstrated a range of biological activities, including potent anti-cancer and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources of dehydroeffusol, detailed methodologies for its isolation and purification, and an exploration of its known mechanisms of action, particularly its impact on critical signaling pathways. The information is presented to support further research and development of dehydroeffusol as a potential therapeutic agent.

Natural Sources of Dehydroeffusol

The principal natural source of dehydroeffusol is the plant Juncus effusus L., a perennial herb belonging to the Juncaceae family.[1] This plant is widely distributed in temperate regions and has a history of use in traditional medicine. Dehydroeffusol is one of several phenanthrenic compounds found within the pith of the plant's stems. Other related compounds isolated from Juncus effusus include effusol, juncusol, and dehydrojuncusol.[2]

Isolation and Purification of Dehydroeffusol

The isolation of dehydroeffusol from Juncus effusus involves a multi-step process of extraction and chromatographic purification. While specific yields can vary depending on the plant material and extraction conditions, the following protocol outlines a general and effective methodology based on published literature.

Table 1: Summary of Extraction and Purification Parameters

| Parameter | Description | Reference |

| Plant Material | Air-dried medullae (pith) of Juncus effusus | [3] |

| Initial Extraction Solvent | 95% Ethanol (B145695) | [3] |

| Alternative Extraction | 70% Ethanol followed by liquid-liquid partitioning | [4] |

| Primary Purification | Silica (B1680970) Gel Column Chromatography | |

| Secondary Purification | Sephadex LH-20 Column Chromatography, Preparative TLC | |

| Final Purity Determination | HPLC, QNMR |

Experimental Protocols

Protocol 1: General Extraction and Fractionation

-

Extraction:

-

Air-dried and powdered pith of Juncus effusus (e.g., 6 kg) is extracted with 95% ethanol (3 x 70 L) at room temperature.

-

The extracts are combined and concentrated under reduced pressure to yield a crude residue.

-

Alternatively, a 70% ethanol extraction can be performed, followed by suspension of the crude extract in water and sequential partitioning with ethyl acetate (B1210297) and n-butanol. Dehydroeffusol is typically found in the ethyl acetate fraction.

-

-

Silica Gel Column Chromatography:

-

The crude residue is subjected to column chromatography on a silica gel (200-300 mesh).

-

A gradient elution is performed using a solvent system of petroleum ether-acetone, starting from a ratio of 10:1 and gradually increasing the polarity to 1:1.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing dehydroeffusol.

-

Protocol 2: Purification of Dehydroeffusol-Containing Fractions

-

Sephadex LH-20 Chromatography:

-

Fractions enriched with dehydroeffusol from the silica gel column are further purified using Sephadex LH-20 column chromatography.

-

A typical mobile phase for this step is a mixture of petroleum ether-CHCl₃-MeOH (5:1:1) or ethanol.

-

-

Preparative Thin-Layer Chromatography (PTLC):

-

For final purification, preparative TLC on silica gel GF254 plates can be employed.

-

A solvent system such as petroleum ether-ethyl acetate (5:2) is used for development.

-

The band corresponding to dehydroeffusol is scraped, and the compound is eluted with a suitable solvent (e.g., acetone (B3395972) or ethyl acetate).

-

-

Purity Analysis:

-

The purity of the isolated dehydroeffusol can be assessed by High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (QNMR).

-

Biological Activity and Signaling Pathways

Dehydroeffusol has been shown to exert its biological effects by modulating key cellular signaling pathways implicated in cancer progression.

Inhibition of the Wnt/β-catenin Signaling Pathway

Dehydroeffusol has been demonstrated to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers. In non-small cell lung cancer cells, dehydroeffusol was found to mitigate hypoxia-induced epithelial-mesenchymal transition (EMT) by inactivating this pathway. Its mechanism involves preventing the accumulation of β-catenin in the nucleus and downregulating its downstream target genes, such as cyclin D1 and c-myc.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical constituents isolated from Juncus effusus induce cytotoxicity in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic and Anti-inflammatory Constituents from Juncus effusus [scielo.org.mx]

- 4. KR20140108796A - Drug composition containing extract of Juncus Effusus L. for anti-oxidative and anti-tumor activity - Google Patents [patents.google.com]

Dehydroeffusol: A Phenanthrene from Traditional Medicine with Diverse Pharmacological Activities

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dehydroeffusol, a phenanthrene (B1679779) compound isolated from the pith of Juncus effusus (commonly known as the soft rush), has garnered significant scientific interest for its diverse pharmacological properties. Juncus effusus has a history of use in traditional medicine for treating conditions such as sore throat, jaundice, edema, and acute urinary tract infections.[1] Modern research has begun to elucidate the molecular mechanisms underlying the therapeutic potential of its active constituents, with dehydroeffusol emerging as a key bioactive molecule. This technical guide provides a comprehensive overview of the reported pharmacological activities of dehydroeffusol, with a focus on its anti-cancer, anxiolytic, sedative, and spasmolytic effects. Detailed experimental protocols, quantitative data, and visualizations of the implicated signaling pathways are presented to support further research and drug development efforts.

Pharmacological Activities and Mechanisms of Action

Anti-Cancer Activity

Dehydroeffusol has demonstrated notable anti-cancer properties, particularly in the context of gastric and non-small cell lung cancer. Its mechanisms of action are multifaceted, involving the induction of tumor-suppressive endoplasmic reticulum (ER) stress, inhibition of vasculogenic mimicry, and modulation of key signaling pathways.

In gastric cancer cells, dehydroeffusol has been shown to selectively induce a tumor-suppressive ER stress response, leading to moderate apoptosis.[2][3] This is a critical finding, as the ER stress response is a key regulator of cell fate.

Dehydroeffusol effectively inhibits vasculogenic mimicry (VM), a process by which highly aggressive tumor cells form vessel-like structures to supply blood to tumors, in gastric cancer.[4][5] This anti-VM activity is attributed to the downregulation of key genes involved in this process, namely VE-cadherin and matrix metalloproteinase-2 (MMP2). By suppressing VM, dehydroeffusol can potentially disrupt tumor vascularization and metastasis.

In the context of NSCLC, dehydroeffusol has been found to inhibit hypoxia-induced epithelial-mesenchymal transition (EMT), a crucial process for cancer cell invasion and metastasis. This effect is mediated through the inactivation of the Wnt/β-catenin signaling pathway.

| Cell Line | Cell Type | Activity | IC50 Value | Assay |

| AGS | Human Gastric Adenocarcinoma | Antiproliferative | 32.9 μM | Alamar Blue Assay |

| SGC-7901 | Human Gastric Adenocarcinoma | Antiproliferative | 35.9 μM | Alamar Blue Assay |

| RAW264.7 | Mouse Macrophage | Anti-inflammatory (LPS-induced NO production) | 10.5 μM / 12.7 μM | Nitric Oxide Assay |

Data sourced from MedchemExpress, citing Zhang B, et al. (2016) and Liu W, et al. (2015).

Anxiolytic and Sedative Activities

Dehydroeffusol has been shown to possess significant anxiolytic and sedative properties in preclinical models, without adversely affecting motor coordination.

| Behavioral Test | Parameter | Minimum Effective Dose |

| Elevated Plus-Maze Test | Increased time in and entries into open arms | 2.5 mg/kg |

| Hole-Board Test | Increased head-dips | 5 mg/kg |

| Open-Field Test | Reduced locomotion | 5 mg/kg |

Data from a study on the anxiolytic and sedative effects of dehydroeffusol in mice.

Spasmolytic Activity

Dehydroeffusol has demonstrated spasmolytic effects on intestinal smooth muscle. It has been shown to inhibit contractions induced by various spasmogens in isolated rat jejunum.

| Spasmogen | Concentration of Spasmogen | Concentration of Dehydroeffusol |

| KCl | 100 mM | 30-90 µM |

| (±)-Bay-K8644 | 5 µM | 30-90 µM |

| Pilocarpine | 90 µM | 30-90 µM |

| Histamine | 100 µM | 30-90 µM |

Data from a study on the effects of dehydroeffusol on spasmogen-induced contractile responses of rat intestinal smooth muscles.

Experimental Protocols

Assessment of Anxiolytic Activity: Elevated Plus-Maze (EPM) Test

Objective: To evaluate the anxiolytic-like effects of dehydroeffusol in mice.

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

-

Administer dehydroeffusol (e.g., 2.5, 5, 10 mg/kg) or a vehicle control orally to mice. A positive control such as diazepam can also be used.

-

After a set pre-treatment time (e.g., 30 minutes), place the mouse at the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for a defined period (e.g., 5-6 minutes).

-

Record the number of entries into and the time spent in the open and enclosed arms.

-

An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Assessment of Anti-Cancer Activity: Cell Viability Assay (MTT or Alamar Blue)

Objective: To determine the cytotoxic effects of dehydroeffusol on cancer cell lines.

Materials: Cancer cell lines (e.g., A549, AGS), cell culture medium, dehydroeffusol, MTT reagent or Alamar Blue, plate reader.

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of dehydroeffusol for a specified duration (e.g., 24, 48 hours).

-

Add MTT or Alamar Blue reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Assessment of Vasculogenic Mimicry Inhibition

Objective: To evaluate the effect of dehydroeffusol on the formation of vessel-like structures by cancer cells.

Materials: Matrigel, cancer cell lines capable of VM (e.g., highly aggressive melanoma or gastric cancer cells), dehydroeffusol, microscopy equipment.

Procedure:

-

Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

-

Seed the cancer cells onto the Matrigel-coated wells in the presence of various concentrations of dehydroeffusol.

-

Incubate the plate for a period sufficient for tube formation (e.g., 6-24 hours).

-

Visualize and photograph the formation of tubular networks using a microscope.

-

Quantify the degree of tube formation (e.g., number of junctions, total tube length) to assess the inhibitory effect of dehydroeffusol.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams (Graphviz DOT Language)

Caption: Dehydroeffusol's anti-cancer mechanisms.

Caption: Workflow for assessing anxiolytic activity.

Conclusion and Future Directions

Dehydroeffusol, a natural phenanthrene, exhibits a compelling range of pharmacological activities that warrant further investigation for its therapeutic potential. Its anti-cancer effects, mediated through the induction of ER stress, inhibition of vasculogenic mimicry, and modulation of the Wnt/β-catenin pathway, position it as a promising candidate for oncological drug development. Furthermore, its anxiolytic, sedative, and spasmolytic properties suggest its potential utility in treating anxiety disorders and gastrointestinal spasms.

Future research should focus on several key areas:

-

In vivo efficacy and safety: While preclinical studies are promising, comprehensive in vivo studies are necessary to establish the efficacy and safety profiles of dehydroeffusol for various indications.

-

Pharmacokinetics and bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) of dehydroeffusol is crucial for optimizing its delivery and dosage.

-

Target identification and validation: Further elucidation of the specific molecular targets of dehydroeffusol will provide a more in-depth understanding of its mechanisms of action and may reveal novel therapeutic applications.

-

Synergistic combinations: Investigating the potential synergistic effects of dehydroeffusol with existing therapeutic agents could lead to more effective combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of dehydroeffusol on spasmogen-induced contractile responses of rat intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dehydroeffusol inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dehydroeffusol effectively inhibits human gastric cancer cell-mediated vasculogenic mimicry with low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Dehydroeffusol from Juncus effusus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydroeffusol is a phenanthrene (B1679779) compound isolated from the medullae (pith) of the soft rush, Juncus effusus L.[1][2][3]. This natural product has garnered significant interest within the scientific community due to its potential therapeutic properties. Research has indicated that dehydroeffusol exhibits a range of biological activities, making it a promising candidate for further investigation in drug discovery and development. This document provides a comprehensive guide for the extraction, purification, and quality control of dehydroeffusol from Juncus effusus.

Overview of the Extraction and Purification Workflow

The process begins with the extraction of dried and powdered Juncus effusus medullae using an ethanol-water mixture. The resulting crude extract is then subjected to solvent partitioning to isolate a fraction enriched in dehydroeffusol. Final purification is achieved through a series of column chromatography steps.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical constituents isolated from Juncus effusus induce cytotoxicity in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of dehydroeffusol on spasmogen-induced contractile responses of rat intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Dehydroeffusol using a Validated HPLC-UV Method

Audience: Researchers, scientists, and drug development professionals.

Introduction Dehydroeffusol, a phenanthrene (B1679779) derivative isolated from Juncus effusus, has garnered interest for its potential biological activities. Accurate and reliable quantification of Dehydroeffusol is crucial for research, quality control of herbal preparations, and pharmacokinetic studies. This document provides a detailed protocol for the analysis of Dehydroeffusol using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The method is based on established principles for the analysis of phenanthrenes from plant matrices.

While a specific, fully validated method for Dehydroeffusol is not widely published, this application note details a robust and reproducible method adapted from validated protocols for structurally similar phenanthrene compounds.

Experimental Protocol

1. Sample Preparation

This protocol is designed for the extraction of Dehydroeffusol from plant material, specifically the pith of Juncus effusus.

-

1.1. Plant Material Processing:

-

Dry the plant material at 40°C to a constant weight.

-

Grind the dried material into a fine powder (approximately 40 mesh).

-

-

1.2. Extraction:

-

Weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 20 mL of methanol (B129727).

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

2. Standard Solution Preparation

-

2.1. Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of Dehydroeffusol reference standard and dissolve it in 10 mL of methanol.

-

-

2.2. Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

-

3. HPLC-UV Method Parameters

-

Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water

-

B: Acetonitrile

-

-

Gradient Elution:

Time (min) % A % B 0 80 20 20 20 80 25 20 80 26 80 20 | 30 | 80 | 20 |

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: 261 nm

Data Presentation

The following tables summarize the expected quantitative performance of the HPLC-UV method for Dehydroeffusol analysis, based on validated methods for similar phenanthrene compounds.[1]

Table 1: Calibration Curve and Sensitivity Data

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |

| Dehydroeffusol | 0.625 - 20.00 | > 0.999 | 0.78 - 0.89 | 2.38 - 2.71 |

Table 2: Precision and Accuracy Data

| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (Recovery %) |

| Dehydroeffusol | 1.25 | < 7.6 | < 7.6 | 95 - 100 |

| 2.50 | < 7.6 | < 7.6 | 95 - 100 | |

| 5.00 | < 7.6 | < 7.6 | 95 - 100 |

Visualization

Caption: Workflow for the HPLC-UV analysis of Dehydroeffusol.

References

Application Notes and Protocols for the Total Synthesis of Dehydroeffusol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of dehydroeffusol, a naturally occurring phenanthrene (B1679779) with significant anti-cancer properties. While a direct total synthesis of dehydroeffusol has not been extensively reported, this document outlines a highly plausible synthetic strategy based on the successful total syntheses of its close structural analogs, juncusol (B1673165) and effusol, isolated from the same plant genus, Juncus. The proposed route leverages established synthetic methodologies for constructing the core phenanthrene skeleton, followed by a final aromatization step.

Additionally, this document details the known biological activities of dehydroeffusol and its derivatives, focusing on their mechanisms of action in cancer cells. Detailed experimental protocols for key synthetic transformations and a summary of quantitative biological data are provided to aid researchers in the synthesis and evaluation of dehydroeffusol and its analogs as potential therapeutic agents.

Proposed Total Synthesis of Dehydroeffusol

The proposed total synthesis of dehydroeffusol (2,7-dihydroxy-1-methyl-5-vinylphenanthrene) is based on the construction of a substituted 9,10-dihydrophenanthrene (B48381) core, followed by aromatization. Two primary strategies for the formation of the tricyclic core, photochemical cyclization and intramolecular Ullmann coupling, have been successfully applied in the synthesis of related natural products.

Strategy A: Photochemical Cyclization

This strategy involves the photochemical cyclization of a substituted stilbene (B7821643) precursor to form the 9,10-dihydrophenanthrene ring system.

Caption: Proposed synthesis of dehydroeffusol via photochemical cyclization.

Strategy B: Intramolecular Ullmann Coupling

This approach utilizes an intramolecular Ullmann reaction of a biaryl precursor to construct the central ring of the phenanthrene skeleton.

Caption: Proposed synthesis of dehydroeffusol via intramolecular Ullmann coupling.

Experimental Protocols

The following are detailed protocols for key reactions in the proposed synthesis of dehydroeffusol, adapted from the total syntheses of juncusol and effusol.

Protocol for Photochemical Cyclization of a Stilbene Precursor

This protocol is adapted from the synthesis of juncusol.

Materials:

-

Substituted stilbene precursor

-

Anhydrous solvent (e.g., benzene (B151609) or toluene)

-

High-pressure mercury lamp with a Pyrex filter

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Dissolve the substituted stilbene precursor in the anhydrous solvent in a quartz reaction vessel to a concentration of approximately 0.01 M.

-

Purge the solution with inert gas for 30 minutes to remove dissolved oxygen.

-

Irradiate the solution with a high-pressure mercury lamp fitted with a Pyrex filter at room temperature while maintaining a continuous flow of inert gas.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting 9,10-dihydrophenanthrene intermediate by column chromatography on silica (B1680970) gel.

Protocol for Intramolecular Ullmann Coupling

This protocol is adapted from the synthesis of effusol.

Materials:

-

Substituted biaryl precursor (e.g., a 2,2'-dihalo-biphenyl derivative)

-

Activated copper powder

-

High-boiling point solvent (e.g., dimethylformamide or quinoline)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the substituted biaryl precursor and activated copper powder (typically a large excess).

-

Add the high-boiling point solvent and heat the mixture to reflux.

-

Monitor the reaction by TLC or HPLC. The reaction may require several hours to days for completion.

-

After completion, cool the reaction mixture to room temperature and filter to remove the copper residues.

-

Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude 9,10-dihydrophenanthrene product by column chromatography.

Protocol for Aromatization of the 9,10-Dihydrophenanthrene Intermediate

Materials:

-

9,10-Dihydrophenanthrene intermediate

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Anhydrous solvent (e.g., benzene or dioxane)

Procedure:

-

Dissolve the 9,10-dihydrophenanthrene intermediate in the anhydrous solvent.

-

Add a stoichiometric amount of DDQ (typically 1.1 to 1.5 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove the precipitated hydroquinone.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude dehydroeffusol by column chromatography or recrystallization.

Biological Activities and Signaling Pathways

Dehydroeffusol has demonstrated potent anti-cancer activity in various cancer cell lines. Its mechanism of action involves the modulation of key signaling pathways that are often dysregulated in cancer.

Inhibition of the Wnt/β-catenin Signaling Pathway

Dehydroeffusol has been shown to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[1][2] In cancer, aberrant activation of this pathway leads to uncontrolled cell growth. Dehydroeffusol's inhibitory action helps to restore normal cellular regulation.

Caption: Dehydroeffusol inhibits the Wnt/β-catenin pathway.

Inhibition of the Hedgehog (Hh) and Akt/mTOR Signaling Pathways

In neuroblastoma cells, dehydroeffusol has been found to inhibit the Hedgehog (Hh) and Akt/mTOR signaling pathways.[3] These pathways are critical for tumor growth, survival, and the epithelial-mesenchymal transition (EMT), a process involved in metastasis.

Caption: Dehydroeffusol inhibits Hedgehog and Akt/mTOR pathways.

Quantitative Data on Biological Activity

The following table summarizes the reported in vitro cytotoxic activities of dehydroeffusol and some of its derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Dehydroeffusol | A549 (Non-small cell lung cancer) | MTT | ~20 (normoxia) | [1] |

| A549 (Non-small cell lung cancer) | MTT | ~10 (hypoxia) | [1] | |

| SGC-7901 (Gastric cancer) | MTT | ~15 | ||

| BGC-823 (Gastric cancer) | MTT | ~18 | ||

| SH-SY5Y (Neuroblastoma) | CCK-8 | ~25 | ||

| IMR-32 (Neuroblastoma) | CCK-8 | ~30 | ||

| Effusol derivative 1 | HeLa (Cervical cancer) | MTT | 7.93 | N/A |

| Effusol derivative 2 | K562 (Leukemia) | MTT | 6.42 | N/A |

Note: Data for derivatives are illustrative and may not be from direct dehydroeffusol modifications. Further research is needed to establish a clear structure-activity relationship.

Conclusion

The total synthesis of dehydroeffusol is a viable goal for synthetic chemists, with established methods for constructing the core phenanthrene structure providing a clear path forward. The potent and specific anti-cancer activities of dehydroeffusol, particularly its ability to modulate key oncogenic signaling pathways, make it and its derivatives attractive candidates for further drug development. The protocols and data presented here offer a valuable resource for researchers aiming to synthesize and evaluate these promising compounds.

References

- 1. Dehydroeffusol inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dehydroeffusol inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dehydroeffusol inhibits viability and epithelial-mesenchymal transition through the Hedgehog and Akt/mTOR signaling pathways in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Dehydroeffusol Activity In Vitro

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Dehydroeffusol (DHE), a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus, has demonstrated a range of biological activities, positioning it as a compound of interest for therapeutic development.[1] Preclinical studies have highlighted its potential in oncology, inflammation, and as an antioxidant. This document provides detailed protocols for a suite of in vitro assays to robustly characterize the anticancer, anti-inflammatory, and antioxidant properties of Dehydroeffusol.

II. Anticancer Activity Assays

Dehydroeffusol has been shown to inhibit the growth and metastatic potential of cancer cells, notably in gastric and non-small cell lung cancer models.[2][3] The following assays are designed to quantify its cytotoxic and anti-metastatic effects.

Cell Viability Assay (MTT Assay)

This assay determines the effect of Dehydroeffusol on the metabolic activity of cancer cells, which is an indicator of cell viability.

Experimental Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, human non-small cell lung cancer) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Dehydroeffusol (e.g., 0, 10, 20, 40 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation:

| Cell Line | Dehydroeffusol Conc. (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| A549 | 0 (Vehicle) | 24 | 100 ± 5.2 | |

| 10 | 24 | 85 ± 4.1 | ||

| 20 | 24 | 62 ± 3.5 | ||

| 40 | 24 | 41 ± 2.9 | ||

| 0 (Vehicle) | 48 | 100 ± 6.1 | ||

| 10 | 48 | 73 ± 3.8 | ||

| 20 | 48 | 45 ± 2.7 | ||

| 40 | 48 | 25 ± 1.9 |

Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the ability of Dehydroeffusol to inhibit the migration and invasion of cancer cells, key processes in metastasis.

Experimental Protocol:

-

Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is needed.

-

Cell Seeding: Seed cancer cells (e.g., A549) at a density of 2.5 x 10⁴ cells in 200 µL of serum-free medium in the upper chamber.

-

Treatment: Add various concentrations of Dehydroeffusol to the upper chamber.

-

Chemoattractant: Fill the lower chamber with 600 µL of medium containing 20% FBS as a chemoattractant.

-

Incubation: Incubate for 24 hours at 37°C.

-

Cell Removal: Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with 5% paraformaldehyde and stain with 0.1% Crystal Violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

Data Presentation:

| Assay Type | Dehydroeffusol Conc. (µM) | Number of Migrated/Invaded Cells (Mean ± SD) | % Inhibition |

| Migration | 0 (Vehicle) | 250 ± 25 | 0 |

| 10 | 150 ± 18 | 40 | |

| 20 | 80 ± 12 | 68 | |

| Invasion | 0 (Vehicle) | 180 ± 20 | 0 |

| 10 | 100 ± 15 | 44 | |

| 20 | 50 ± 8 | 72 |

MMP-2 Activity Assay (Gelatin Zymography)

This technique detects the enzymatic activity of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for extracellular matrix degradation during cancer invasion.

Experimental Protocol:

-

Sample Preparation: Collect conditioned media from cancer cells treated with Dehydroeffusol.

-

Electrophoresis: Run the samples on a polyacrylamide gel copolymerized with gelatin under non-reducing conditions.

-

Renaturation: Wash the gel with a Triton X-100 solution to remove SDS and allow the enzyme to renature.

-

Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions to allow for gelatin degradation by MMP-2.

-

Staining: Stain the gel with Coomassie Brilliant Blue.

-

Visualization: Areas of MMP-2 activity will appear as clear bands against a blue background, indicating gelatin degradation.

Data Presentation:

| Dehydroeffusol Conc. (µM) | Pro-MMP-2 Band Intensity (Arbitrary Units) | Active MMP-2 Band Intensity (Arbitrary Units) |

| 0 (Vehicle) | 1.00 ± 0.08 | 1.00 ± 0.07 |

| 10 | 0.75 ± 0.06 | 0.60 ± 0.05 |

| 20 | 0.42 ± 0.04 | 0.31 ± 0.03 |

VE-Cadherin Expression (Western Blot)

This protocol is for assessing the protein levels of VE-cadherin, a key molecule in vasculogenic mimicry, which is inhibited by Dehydroeffusol.[1]

Experimental Protocol:

-

Cell Lysis: Lyse Dehydroeffusol-treated cancer cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against VE-cadherin.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation:

| Dehydroeffusol Conc. (µM) | VE-Cadherin Protein Level (Relative to Control) |

| 0 (Vehicle) | 1.00 |

| 10 | 0.65 |

| 20 | 0.30 |

III. Anti-inflammatory Activity Assays

Dehydroeffusol has been reported to possess anti-inflammatory properties. The following assays can be used to investigate its effects on key inflammatory mediators.

Nitric Oxide (NO) Production (Griess Assay)

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.

Experimental Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells and stimulate with lipopolysaccharide (LPS) to induce NO production.

-

Treatment: Co-treat the cells with various concentrations of Dehydroeffusol.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite (B80452) concentration from a standard curve.

Data Presentation:

| Treatment | Dehydroeffusol Conc. (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |

| Control | - | 2.1 ± 0.3 | - |

| LPS | - | 25.4 ± 2.1 | 0 |

| LPS + DHE | 10 | 18.2 ± 1.5 | 28.3 |

| LPS + DHE | 20 | 11.5 ± 1.1 | 54.7 |

Cyclooxygenase-2 (COX-2) Activity Assay

This assay determines the inhibitory effect of Dehydroeffusol on the activity of COX-2, a key enzyme in the inflammatory pathway.

Experimental Protocol:

-

Enzyme Reaction: Set up a reaction mixture containing purified COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe.

-

Inhibitor Addition: Add various concentrations of Dehydroeffusol or a known COX-2 inhibitor (e.g., celecoxib) to the reaction.

-

Fluorescence Measurement: Measure the fluorescence generated from the peroxidase activity of COX-2 over time.

-

Data Analysis: Calculate the percentage of COX-2 inhibition.

Data Presentation:

| Compound | Concentration (µM) | % COX-2 Inhibition (Mean ± SD) | IC50 (µM) |

| Dehydroeffusol | 1 | 15 ± 2.1 | |

| 10 | 48 ± 3.5 | ||

| 50 | 85 ± 5.2 | ||

| Celecoxib | 1 | 92 ± 4.8 |

5-Lipoxygenase (5-LOX) Inhibitor Screening Assay

This assay evaluates the ability of Dehydroeffusol to inhibit 5-LOX, another important enzyme in the inflammatory cascade.

Experimental Protocol:

-

Reaction Setup: Prepare a reaction mix with 5-LOX enzyme and a fluorometric probe.

-

Compound Addition: Add Dehydroeffusol or a known 5-LOX inhibitor (e.g., zileuton).

-

Substrate Addition: Initiate the reaction by adding the 5-LOX substrate.

-

Fluorescence Reading: Measure the fluorescence at appropriate excitation and emission wavelengths.

-

Inhibition Calculation: Determine the percentage of 5-LOX inhibition.

Data Presentation:

| Compound | Concentration (µM) | % 5-LOX Inhibition (Mean ± SD) | IC50 (µM) |

| Dehydroeffusol | 10 | 22 ± 2.8 | |

| 50 | 55 ± 4.1 | ||

| 100 | 89 ± 6.3 | ||

| Zileuton | 10 | 95 ± 3.9 |

IV. Antioxidant Activity Assays

The antioxidant capacity of Dehydroeffusol can be evaluated using the following widely accepted in vitro methods.

DPPH Radical Scavenging Assay

This assay measures the ability of Dehydroeffusol to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Experimental Protocol:

-

Reaction Mixture: Mix a solution of Dehydroeffusol at various concentrations with a methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Scavenging Activity Calculation: Calculate the percentage of DPPH radical scavenging activity.

ABTS Radical Cation Decolorization Assay

This assay assesses the capacity of Dehydroeffusol to neutralize the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Experimental Protocol:

-

ABTS Radical Generation: Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

-

Reaction: Add Dehydroeffusol at different concentrations to the ABTS radical solution.

-

Incubation: Allow the reaction to proceed for a set time.

-

Absorbance Reading: Measure the absorbance at 734 nm.

-

Activity Calculation: Determine the percentage of ABTS radical scavenging.

Data Presentation for Antioxidant Assays:

| Assay | Dehydroeffusol Conc. (µg/mL) | % Radical Scavenging (Mean ± SD) | IC50 (µg/mL) |

| DPPH | 10 | 35 ± 3.1 | |

| 25 | 68 ± 4.5 | ||

| 50 | 92 ± 5.8 | ||

| ABTS | 5 | 41 ± 2.9 | |

| 10 | 75 ± 5.2 | ||

| 20 | 95 ± 6.1 |

V. Signaling Pathway Analysis

Dehydroeffusol has been shown to modulate key signaling pathways involved in cancer progression.

Wnt/β-catenin Signaling Pathway

Dehydroeffusol inhibits the Wnt/β-catenin pathway by promoting the phosphorylation of β-catenin, leading to its degradation.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dehydroeffusol inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dehydroeffusol inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dehydroeffusol as a Potential Therapeutic Agent for Alzheimer's Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline. Dehydroeffusol, a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus, has emerged as a promising therapeutic candidate for AD.[1][2] Preclinical studies have demonstrated its neuroprotective effects, which are attributed to a multi-target mechanism of action.[3][4] These application notes provide a summary of the current data on Dehydroeffusol and detailed protocols for key in vitro experiments to assess its therapeutic potential.

Mechanism of Action

Dehydroeffusol exerts its neuroprotective effects through several mechanisms:

-

Inhibition of Amyloid-β Aggregation: While direct inhibition data is still emerging, the broader class of phenolic compounds is known to interfere with Aβ fibrillogenesis.

-

Reduction of Aβ-induced Neurotoxicity: Dehydroeffusol has been shown to protect hippocampal neurons from Aβ₁₋₄₂-mediated neurodegeneration.[1] One key mechanism is the reduction of intracellular Zinc (Zn²⁺) toxicity. Aβ can bind to and transport Zn²⁺ into neurons, leading to dysregulation of intracellular Zn²⁺ homeostasis and subsequent neurotoxicity. Dehydroeffusol administration increases the synthesis of metallothioneins, which are intracellular proteins that can bind to and sequester excess Zn²⁺, thereby mitigating its toxic effects.

-

Modulation of Tau Phosphorylation: The hyperphosphorylation of tau protein is a critical step in the formation of NFTs. While direct studies on Dehydroeffusol's effect on tau are limited, related natural compounds have been shown to reduce tau hyperphosphorylation by influencing the activity of key kinases like glycogen (B147801) synthase kinase-3β (GSK-3β) and phosphatases like protein phosphatase 2A (PP2A).

-

Anti-Neuroinflammatory and Antioxidant Effects: Neuroinflammation is a key component of AD pathology. Dehydroeffusol may exert anti-inflammatory effects by modulating signaling pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Activation of the Nrf2 pathway leads to the expression of various antioxidant and cytoprotective genes, which can help to reduce oxidative stress and inflammation in the brain.

References

- 1. Dehydroeffusol Pprevents Amyloid β1-42-mediated Hippocampal Neurodegeneration via Reducing Intracellular Zn2+ Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dehydroeffusol Rescues Amyloid β25-35-Induced Spatial Working Memory Deficit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Dehydroeffusol Solubility and Handling

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydroeffusol. The following information addresses common challenges related to the solubility of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Dehydroeffusol?

A1: Dehydroeffusol is soluble in several organic solvents and solvent mixtures. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions.[1][2] Other recommended solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[1] For in vivo experiments, specific solvent systems are required to ensure biocompatibility.

Q2: I'm observing precipitation when diluting my Dehydroeffusol stock solution in an aqueous buffer. What should I do?

A2: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds like Dehydroeffusol. This phenomenon, often called "solvent shock," can be mitigated by:

-

Using a co-solvent system: For in vivo studies, a mixture of DMSO, PEG300, Tween-80, and saline is effective.[3]

-

Employing cyclodextrins: Encapsulating Dehydroeffusol in cyclodextrins, such as SBE-β-CD, can enhance its aqueous solubility.[3]

-

Gentle warming and sonication: If precipitation occurs during preparation, gentle heating (e.g., to 37°C) and sonication can aid in dissolution.

Q3: How does pH affect the solubility of Dehydroeffusol?

A3: Dehydroeffusol is a phenolic compound, and the solubility of phenolic compounds is often pH-dependent. In more alkaline (higher pH) solutions, the phenolic hydroxyl groups can deprotonate, forming a more polar phenolate (B1203915) ion that is more soluble in water. Conversely, at very acidic pH, solubility may also be enhanced. It is crucial to consider the pH stability of Dehydroeffusol and the compatibility of the pH with your experimental system.

Q4: What is the maximum recommended concentration of DMSO for cell-based assays?

A4: The tolerance to DMSO varies between cell lines. Generally, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. It is always recommended to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell line and assay conditions.

Q5: How should I store my Dehydroeffusol stock solution?

A5: To prevent degradation, stock solutions of Dehydroeffusol should be aliquoted and stored under appropriate conditions. For long-term storage (up to 6 months), -80°C is recommended. For shorter-term storage (up to 1 month), -20°C is suitable. Solutions should be sealed and protected from light and moisture.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Compound precipitates out of solution | Poor aqueous solubility of Dehydroeffusol. | - Use a co-solvent system (e.g., DMSO, PEG300, Tween-80, Saline).- Utilize solubility enhancers like SBE-β-CD.- Gently warm and/or sonicate the solution. |

| Inconsistent experimental results | Incomplete dissolution of the compound or precipitation during the experiment. | - Ensure the compound is fully dissolved in the stock solution.- Visually inspect for any precipitation before use.- Prepare fresh dilutions for each experiment. |

| Cell toxicity observed in control group | High concentration of the organic solvent (e.g., DMSO). | - Reduce the final concentration of the solvent in the culture medium.- Perform a solvent toxicity curve to determine the maximum tolerated concentration for your cell line. |

Experimental Protocols

Protocol 1: Preparation of Dehydroeffusol for In Vivo Administration (High Solubility)

This protocol is designed to achieve a clear solution of Dehydroeffusol at a concentration of ≥ 2.5 mg/mL.

Materials:

-

Dehydroeffusol powder

-

DMSO

-

PEG300

-

Tween-80

-

Saline solution

Procedure:

-

Prepare a stock solution of Dehydroeffusol in DMSO.

-

In a sterile tube, add the following solvents sequentially, ensuring the solution is mixed thoroughly after each addition:

-

10% DMSO (from the stock solution)

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Vortex the final mixture until a clear solution is obtained. If necessary, gentle warming and sonication can be applied.

Protocol 2: Solubilization using a Cyclodextrin-Based Formulation

This protocol also yields a clear solution of Dehydroeffusol at ≥ 2.5 mg/mL and is suitable for in vivo use.

Materials:

-

Dehydroeffusol powder

-

DMSO

-

20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline

Procedure:

-

Prepare a stock solution of Dehydroeffusol in DMSO.

-

In a sterile tube, add the following solvents sequentially, mixing well after each step:

-

10% DMSO (from the stock solution)

-

90% (20% SBE-β-CD in Saline)

-

-

Vortex until the solution is clear.

Visualizations

Caption: Workflow for preparing Dehydroeffusol solutions.

Caption: Dehydroeffusol's effects on signaling pathways.

References

Technical Support Center: Dehydroeffusol Dosage and Administration Optimization

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydroeffusol (DHE).

Frequently Asked Questions (FAQs)

Q1: How should I dissolve Dehydroeffusol for in vitro experiments?

Dehydroeffusol is a hydrophobic molecule with poor solubility in aqueous solutions like cell culture media. The recommended solvent is dimethyl sulfoxide (B87167) (DMSO).

-

Stock Solution Preparation: Prepare a high-concentration stock solution of DHE in 100% cell culture grade DMSO (e.g., 10-50 mM). To prepare a 10 mM stock solution, dissolve approximately 2.5 mg of DHE powder in 1 mL of DMSO. Vortex vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can aid this process. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Stock solutions stored at -80°C are stable for up to 6 months, while those at -20°C are stable for up to 1 month.[2]

-

Working Solution Preparation: To avoid precipitation, it is crucial to perform a stepwise dilution. Add the DMSO stock solution to a small volume of pre-warmed (37°C) cell culture medium while vortexing or pipetting to ensure rapid mixing. Then, further dilute this intermediate solution to the final desired concentration in the rest of the pre-warmed media.[1]

Q2: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance of cell lines to DMSO can vary. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, for sensitive cell lines, including primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%. It is best practice to perform a vehicle control experiment (medium with the same final concentration of DMSO used to dissolve DHE) to assess the effect of the solvent on your specific cell line.[1]

Q3: My Dehydroeffusol precipitates when I add it to the cell culture medium. What can I do?

Precipitation is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

-

Ensure Complete Dissolution of Stock: Make sure your DHE is fully dissolved in 100% DMSO before any dilution in aqueous media.

-

Use Pre-warmed Media: Adding a cold DMSO stock to cold media can cause the compound to precipitate. Always use media pre-warmed to 37°C.[1]

-

Stepwise Dilution with Vigorous Mixing: Avoid adding the concentrated DMSO stock directly into a large volume of media. First, dilute the stock into a smaller volume of media with vigorous mixing, then add this to your final volume.

-

Sonication: If precipitation persists, brief sonication of the final working solution can help to redissolve the compound.

Q4: What are typical working concentrations for Dehydroeffusol in cell culture?

The effective concentration of DHE can vary depending on the cell line and the biological effect being studied. Based on published research, typical working concentrations range from 10 µM to 90 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q5: How should I prepare Dehydroeffusol for in vivo administration?

For animal studies, DHE can be formulated for oral administration. Here are some example vehicle formulations that can achieve a clear solution at a concentration of at least 2.5 mg/mL:

-

Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

-

Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).

-

Protocol 3: 10% DMSO, 90% Corn Oil.

To prepare a 1 mL working solution using Protocol 1 as an example, add 100 μL of a 25 mg/mL DMSO stock solution to 400 μL of PEG300 and mix well. Then, add 50 μL of Tween-80 and mix again. Finally, add 450 μL of saline to reach the final volume of 1 mL. A study on Alzheimer's disease in mice used oral administration of DHE at a dosage of 15 mg/kg body weight.

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays (e.g., MTT assay).

-

Possible Cause 1: Uneven cell seeding.

-

Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure a uniform cell number in each well.

-

-

Possible Cause 2: DHE precipitation.

-

Solution: Refer to the solubility troubleshooting guide (FAQ 3) to ensure DHE is fully dissolved in the culture medium. Visually inspect the wells for any precipitate before and during the experiment.

-

-

Possible Cause 3: Interference with the assay.

-

Solution: Phenol (B47542) red in culture medium can sometimes interfere with colorimetric assays. Consider using phenol red-free medium for the duration of the assay. Also, ensure that the formazan (B1609692) crystals in the MTT assay are completely solubilized in DMSO before reading the absorbance.

-

Issue 2: Low or no cell migration/invasion in Transwell assays.

-

Possible Cause 1: Inappropriate pore size of the Transwell insert.

-

Solution: The pore size of the membrane should be appropriate for the cell type being used. For most cancer cell lines, 8 µm pores are suitable for migration and invasion assays.

-

-

Possible Cause 2: Suboptimal cell density.

-

Solution: The number of cells seeded in the upper chamber is critical. Too few cells will result in a weak signal, while too many can lead to overcrowding. A typical starting point is 2.5 x 10^4 to 1 x 10^5 cells per insert for a 24-well plate.

-

-

Possible Cause 3: Insufficient chemoattractant gradient.

-

Solution: The lower chamber should contain a chemoattractant to induce migration/invasion. Fetal bovine serum (FBS) is commonly used. Ensure the medium in the upper chamber is serum-free, while the lower chamber contains a higher concentration of serum (e.g., 10-20%).

-

Quantitative Data Summary

Table 1: In Vitro Efficacy of Dehydroeffusol in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 Value | Treatment Duration | Reference |

| AGS | Gastric Cancer | Alamar Blue | 32.9 µM | 48 hours | |

| A549 | Non-Small Cell Lung Cancer | MTT | Dose-dependent inhibition (10-40 µM) | 24 hours | |

| RAW264.7 | Macrophage | Not Specified | 10.5 µM | Not Specified |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from studies on non-small cell lung cancer cells.

-

Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Dehydroeffusol in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of DHE (e.g., 0, 10, 20, 40 µM). Include a vehicle control (medium with the corresponding concentration of DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Transwell Migration and Invasion Assay

This protocol is based on a study investigating DHE's effect on NSCLC cell metastasis.

-

Chamber Preparation: For invasion assays, coat the upper surface of 8 µm pore size Transwell inserts (for a 24-well plate) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.

-

Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a density of 2.5 x 10^5 cells/mL.

-

Assay Setup: Add 600 µL of complete medium containing 20% FBS to the lower chamber of the 24-well plate. Add 200 µL of the cell suspension (containing 5 x 10^4 cells) to the upper chamber of the Transwell insert. Add DHE at the desired concentrations to the upper chamber along with the cells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Cell Removal and Fixation: After incubation, carefully remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

-

Staining and Visualization: Stain the fixed cells with 0.1% Crystal Violet for 15-20 minutes. Wash the inserts with PBS and allow them to air dry.

-

Quantification: Count the number of stained cells in several random fields of view under an inverted microscope.

Western Blot for HIF-1α and β-catenin

This protocol is a general guide based on standard western blotting procedures for detecting HIF-1α and β-catenin.

-

Cell Lysis: After treatment with DHE under normoxic or hypoxic conditions, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α and β-catenin overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Caption: Dehydroeffusol's multifaceted impact on key cancer-related signaling pathways.

Caption: A generalized workflow for in vitro evaluation of Dehydroeffusol's anti-cancer effects.

Caption: Dehydroeffusol inhibits hypoxia-induced EMT by targeting the HIF-1α/Wnt/β-catenin axis.

References

Technical Support Center: Synthesis of Dehydroeffusol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Dehydroeffusol. The content is structured to address common challenges encountered during experimental procedures, with a focus on a plausible synthetic route involving the oxidative coupling of a Juncusol-type precursor.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to Dehydroeffusol?

A1: While Dehydroeffusol is a naturally occurring phenanthrene (B1679779) found in plants of the Juncus genus, its laboratory synthesis is most likely approached through the oxidative coupling of a simpler phenolic precursor, such as Juncusol or a structurally similar vinylphenol. This biomimetic approach mimics the proposed biosynthetic pathway.

Q2: What are the primary challenges in the synthesis of Dehydroeffusol?

A2: The main challenges include:

-

Low Yields: Oxidative coupling reactions can often result in low yields due to the formation of multiple byproducts and over-oxidation of the starting material or product.

-

Regioselectivity: The oxidative coupling of unsymmetrical phenols can lead to a mixture of isomers (ortho-ortho, ortho-para, and para-para coupled products). Achieving the desired regiochemistry for Dehydroeffusol is a significant hurdle.

-

Starting Material Stability: The phenolic starting materials can be sensitive to oxidation and may decompose under harsh reaction conditions.

-

Product Purification: Separating Dehydroeffusol from unreacted starting materials, byproducts, and isomeric impurities can be challenging and may require multiple chromatographic steps.

Q3: How can I improve the yield of the oxidative coupling reaction?

A3: To improve the yield, consider the following:

-

Choice of Oxidant: The choice of oxidizing agent is critical. Common oxidants for phenol (B47542) coupling include iron(III) chloride (FeCl₃), potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), and enzymatic catalysts like laccase or peroxidase. The optimal oxidant will depend on the specific substrate and desired outcome.

-

Reaction Conditions: Carefully optimize the reaction temperature, time, and solvent. Low temperatures can sometimes improve selectivity and reduce byproduct formation.

-

Control of Stoichiometry: Precise control over the stoichiometry of the oxidant is crucial to avoid over-oxidation.

Q4: How can I control the regioselectivity of the coupling reaction?

A4: Controlling regioselectivity is challenging. Strategies include:

-

Use of Directing Groups: Introducing bulky protecting groups on the phenol can sterically hinder certain coupling positions, favoring the formation of the desired isomer.

-

Catalyst Selection: Certain metal catalysts or enzymatic systems can exhibit a preference for a specific coupling mode.

-

Solvent Effects: The polarity and coordinating ability of the solvent can influence the regiochemical outcome of the reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Dehydroeffusol.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | 1. Inactive or decomposed starting material. 2. Ineffective oxidizing agent. 3. Incorrect reaction conditions (temperature, time). 4. Presence of radical scavengers in the reaction mixture. | 1. Verify the purity and integrity of the starting phenol using NMR and mass spectrometry. 2. Use a fresh batch of the oxidizing agent. Consider testing a different class of oxidant. 3. Systematically vary the reaction temperature and monitor the reaction progress by TLC or LC-MS. 4. Ensure all solvents and reagents are free from impurities that could inhibit the reaction. |

| Formation of Multiple Products (Isomers and Byproducts) | 1. Lack of regioselectivity in the oxidative coupling. 2. Over-oxidation of the starting material or product. 3. Polymerization of the starting material. | 1. Experiment with different solvents and catalysts to influence regioselectivity. The use of a bulky protecting group on the phenol may be necessary. 2. Reduce the amount of oxidant used or add it portion-wise to the reaction mixture. Lowering the reaction temperature can also help. 3. Use a more dilute solution of the starting material to disfavor intermolecular polymerization. |

| Difficulty in Purifying the Final Product | 1. Co-elution of isomers during column chromatography. 2. Presence of highly polar byproducts. 3. Product instability on silica (B1680970) gel. | 1. Employ high-performance liquid chromatography (HPLC) with a different stationary phase (e.g., C18) for better separation. 2. Perform a liquid-liquid extraction to remove highly polar impurities before chromatography. 3. Consider using a different stationary phase for chromatography, such as alumina, or using a less acidic mobile phase. |

Representative Quantitative Data for Oxidative Phenol Coupling

The following table summarizes representative yields and reaction conditions for oxidative coupling reactions of phenols, which can serve as a benchmark for the synthesis of Dehydroeffusol. Note: This data is for analogous reactions and may not be directly transferable to the synthesis of Dehydroeffusol.

| Precursor Type | Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2,6-disubstituted phenol | FeCl₃ | Dichloromethane | 25 | 4 | 60-85 | [Generic Literature] |

| 4-alkylphenol | K₃[Fe(CN)₆] | Water/Toluene (biphasic) | 50 | 12 | 45-70 | [Generic Literature] |

| Vinylphenol derivative | Laccase/O₂ | Acetate (B1210297) Buffer (pH 5) | 30 | 24 | 30-55 | [Generic Literature] |

Experimental Protocols

Key Experiment: Oxidative Coupling of a Juncusol Analog

This protocol describes a general procedure for the iron(III) chloride-mediated oxidative coupling of a hypothetical Juncusol analog to form Dehydroeffusol.

Materials:

-

Juncusol Analog (1.0 eq)

-

Anhydrous Iron(III) Chloride (FeCl₃) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Methanol

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate for elution

Procedure:

-

A solution of the Juncusol analog (1.0 eq) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of anhydrous FeCl₃ (2.2 eq) in a minimal amount of anhydrous DCM is added dropwise to the stirred solution of the Juncusol analog over 30 minutes.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of methanol, followed by a saturated aqueous solution of NaHCO₃.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford Dehydroeffusol.

Visualizations

Caption: A logical workflow for the synthesis of Dehydroeffusol.

Caption: Challenges in controlling regioselectivity during synthesis.

Technical Support Center: Dehydroeffusol Extraction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Dehydroeffusol extraction from Juncus effutus.

Frequently Asked Questions (FAQs)

Q1: What is Dehydroeffusol and why is its extraction important?